molecular formula C8H8BrNO B11888906 1-(2-Bromo-6-methylpyridin-4-YL)ethanone

1-(2-Bromo-6-methylpyridin-4-YL)ethanone

Cat. No.: B11888906
M. Wt: 214.06 g/mol
InChI Key: JMTRTCFAVYMLOU-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylpyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-methylpyridin-4-YL)ethanone typically involves the bromination of 6-methylpyridin-4-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-methylpyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides and alcohols or amines, respectively .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H8BrN
Molecular Weight: 215.07 g/mol
IUPAC Name: 1-(2-bromo-6-methylpyridin-4-yl)ethanone
CAS Number: 864674-02-2

The structure of this compound features a brominated pyridine ring, which contributes to its reactivity and biological activity. The presence of the ethanone moiety enhances its potential for various chemical transformations.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of drugs targeting various diseases, including:

  • Antimicrobial Activity: Research indicates that compounds derived from this structure exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Antiprion Activity: Studies have explored the efficacy of this compound in treating prion diseases. Modifications to the compound have resulted in analogs with improved potency against prion proteins, suggesting its potential in neurodegenerative disease treatment .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in:

  • Suzuki Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form complex pyridine derivatives, which are valuable in drug discovery and materials science .
  • Functionalization Reactions: Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to create new derivatives with tailored properties .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing derivatives of this compound revealed that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains. The synthesized compounds were tested against a panel of pathogens, demonstrating significant inhibition zones compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In another investigation, researchers evaluated the neuroprotective effects of a derivative based on this compound in mouse models of prion disease. The results indicated that certain analogs not only improved brain exposure but also exhibited reduced toxicity, paving the way for further clinical investigations into their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-methylpyridin-4-YL)ethanone
  • 1-(2-Fluoro-6-methylpyridin-4-YL)ethanone
  • 1-(2-Iodo-6-methylpyridin-4-YL)ethanone

Uniqueness

1-(2-Bromo-6-methylpyridin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs .

Biological Activity

1-(2-Bromo-6-methylpyridin-4-YL)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 161697-04-7
Molecular Formula C9H8BrN
Molecular Weight 215.07 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts as a ligand, potentially modulating enzyme activity and influencing metabolic pathways. Its bromine substituent may enhance lipophilicity, allowing for better membrane permeability and receptor binding.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structural features exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyridine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research indicates that compounds similar to this compound possess anticancer properties. A study on related pyridine derivatives reported IC50 values between 0.11–1.47 µM against various cancer cell lines, suggesting potential for further development as anticancer agents . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of electron-donating groups (EDGs) significantly enhances biological activity, while electron-withdrawing groups (EWGs) tend to reduce it. The introduction of halogen atoms, such as bromine, can also influence the potency and selectivity of the compounds against specific biological targets .

Case Study 1: Antiproliferative Activity

In a study focusing on antiproliferative activity, derivatives similar to this compound were evaluated in neuroblastoma cell lines. The findings revealed that while some analogs exhibited good pharmacokinetic properties, their potency was modest compared to leading compounds . This emphasizes the need for further optimization in drug design.

Case Study 2: Prion Diseases

Another significant area of research involves the use of pyridine derivatives in treating prion diseases. Compounds structurally related to this compound demonstrated promising brain exposure and efficacy in inhibiting prion replication in vitro . This highlights the therapeutic potential of such compounds in neurodegenerative disorders.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromo-6-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3

InChI Key

JMTRTCFAVYMLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)C

Origin of Product

United States

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